去甲基米那普兰-d5

描述

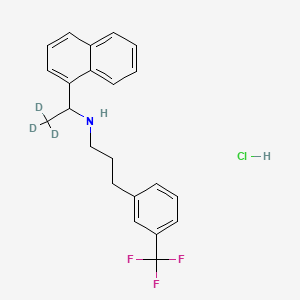

“N-Desethyl Milnacipran-d5” is a labelled analogue of N-Desethyl Milnacipran, which is a metabolite of Milnacipran . It is used for proteomics research .

Molecular Structure Analysis

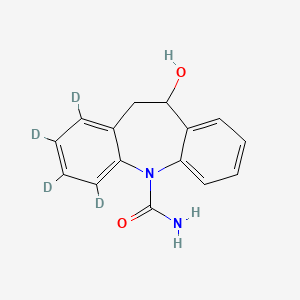

The molecular formula of “N-Desethyl Milnacipran-d5” is C13H13D5N2O, and its molecular weight is 223.33 .

Physical And Chemical Properties Analysis

“N-Desethyl Milnacipran-d5” has a molecular formula of C13H13D5N2O and a molecular weight of 223.33 . More specific physical and chemical properties were not found in the search results.

科学研究应用

代谢和排泄研究

- 人体中的排泄和代谢:口服米那普兰后,显示出大量的代谢,放射性物质迅速从尿液中排出,包括 N-去甲基米那普兰代谢物。这突出了研究此类药物的代谢途径以了解其药代动力学的重要性 (Li, Chin, Wangsa, & Ho, 2012).

药理学研究

- 药效学和受体活性:米那普兰作为血清素和去甲肾上腺素再摄取抑制剂 (SNRI),不抑制细胞色素 P450 系统,从而最大限度地减少药物相互作用。其抗抑郁药的疗效已得到充分证实,在治疗纤维肌痛和焦虑症状方面具有潜在用途 (Pae 等,2009).

- 结合位点表征:使用 [3H]米那普兰的研究已确定了大鼠大脑中的识别位点,提供了对该药物在分子水平上作用机制的见解 (Barone 等,1994).

临床疗效研究

- 治疗纤维肌痛的有效性:临床试验已证明米那普兰在治疗纤维肌痛方面的有效性,在疼痛、总体状态、身体机能和疲劳方面观察到了显着改善 (Clauw 等,2008).

神经化学研究

- 对儿茶酚胺合成的影响:米那普兰通过培养的牛肾上腺髓质细胞中的 p44/42 MAPK 依赖性途径刺激儿茶酚胺合成 (Shinkai 等,2007).

作用机制

Target of Action

N-Desethyl Milnacipran-d5 is a metabolite of Milnacipran , which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of Milnacipran are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft . By inhibiting these transporters, Milnacipran increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission .

Mode of Action

Milnacipran binds to the serotonin and norepinephrine transporters, inhibiting their function . The increased presence of these neurotransmitters enhances their signaling, leading to the therapeutic effects of the drug .

Biochemical Pathways

The biochemical reaction from milnacipran to N-Desethyl Milnacipran-d5 is catalyzed by CYP3A4 . This reaction is part of the metabolic pathway of Milnacipran, which is primarily metabolized in the liver .

Pharmacokinetics

The pharmacokinetics of N-Desethyl Milnacipran-d5 are likely to be similar to those of Milnacipran. Milnacipran has a terminal elimination half-life of 6-8 hours . The N-desethyl milnacipran metabolite accounts for 8% of the dose excreted in the urine . Renal impairment can affect the pharmacokinetics of Milnacipran, leading to increased plasma levels and a prolonged half-life .

Result of Action

The increased levels of serotonin and norepinephrine in the synaptic cleft can lead to various effects at the molecular and cellular level. For instance, it has been proposed that low levels of serotonin may be associated with increased sensitivity to pain, a condition that could be improved by Milnacipran’s capacity to enhance the presence of serotonin . Furthermore, the increased levels of norepinephrine could result in heightened alertness, energy, attention, and general interest in life .

Action Environment

The action, efficacy, and stability of N-Desethyl Milnacipran-d5 can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 could affect the metabolism of Milnacipran and hence the formation of N-Desethyl Milnacipran-d5 . Additionally, factors such as the patient’s renal function can influence the pharmacokinetics and hence the action of the drug .

属性

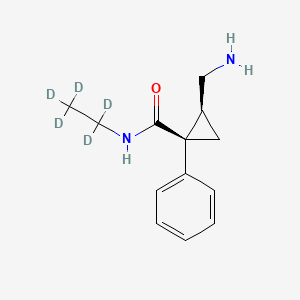

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUMJGXPDEXSQ-WXLZTCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675794 | |

| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217609-30-7 | |

| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)